molecular formula C13H17FO B15261211 1-(2-Fluorophenyl)-2-methylcyclohexan-1-ol

1-(2-Fluorophenyl)-2-methylcyclohexan-1-ol

Cat. No.: B15261211
M. Wt: 208.27 g/mol
InChI Key: PATYUSWUYPOTNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Fluorophenyl)-2-methylcyclohexan-1-ol is an organic compound with a cyclohexane ring substituted with a fluorophenyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)-2-methylcyclohexan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-fluorobenzaldehyde and cyclohexanone.

    Grignard Reaction: The 2-fluorobenzaldehyde is reacted with a Grignard reagent, such as methylmagnesium bromide, to form the corresponding alcohol.

    Cyclization: The resulting alcohol undergoes cyclization with cyclohexanone in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)-2-methylcyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide or potassium tert-butoxide in tetrahydrofuran.

Major Products Formed

    Oxidation: 1-(2-Fluorophenyl)-2-methylcyclohexanone.

    Reduction: 1-(2-Fluorophenyl)-2-methylcyclohexane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Fluorophenyl)-2-methylcyclohexan-1-ol has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, such as liquid crystals and polymers.

    Biological Studies: It serves as a model compound in studies investigating the effects of fluorine substitution on biological activity.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-2-methylcyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole-dipole interactions. This results in the modulation of biological pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Fluorodeschloroketamine: A dissociative anesthetic with a similar fluorophenyl group.

    2-Fluoromethamphetamine: A stimulant with a fluorophenyl group, used as a designer drug.

Uniqueness

1-(2-Fluorophenyl)-2-methylcyclohexan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C13H17FO

Molecular Weight

208.27 g/mol

IUPAC Name

1-(2-fluorophenyl)-2-methylcyclohexan-1-ol

InChI

InChI=1S/C13H17FO/c1-10-6-4-5-9-13(10,15)11-7-2-3-8-12(11)14/h2-3,7-8,10,15H,4-6,9H2,1H3

InChI Key

PATYUSWUYPOTNY-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1(C2=CC=CC=C2F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.